molecular formula C12H14ClF2N3O B15219888 2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B15219888
M. Wt: 289.71 g/mol
InChI Key: CKUJKJIMQVXAHS-UHFFFAOYSA-N
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Description

2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a difluorophenyl group and a hexahydroimidazo[1,5-a]pyrazin-3-one core. It is often used in pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multiple steps. One common method involves the reaction of 3,4-difluoroaniline with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluorophenyl ketone, while reduction may yield a difluorophenyl alcohol.

Scientific Research Applications

2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro Sitagliptin: A compound with a similar difluorophenyl group but different core structure.

    Sitagliptin EP Impurity B: Another compound with a difluorophenyl group and a pyrazinone core.

Uniqueness

2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is unique due to its specific combination of functional groups and core structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c13-10-2-1-8(5-11(10)14)17-7-9-6-15-3-4-16(9)12(17)18;/h1-2,5,9,15H,3-4,6-7H2;1H

InChI Key

CKUJKJIMQVXAHS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC(=C(C=C3)F)F.Cl

Origin of Product

United States

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